tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate
Description
Chemical Structure and Properties tert-Butyl N-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate (C₁₉H₂₃NO₃; MW 313.4 g/mol) is a carbamate derivative featuring a tert-butyl group, a naphthalene moiety, and a 3-oxopropyl chain. Its IUPAC name is tert-butyl N-(2-formyl-3-naphthalen-2-ylpropyl)carbamate, with the canonical SMILES: CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C=O .
Synthesis
The compound is synthesized via reaction of tert-butyl carbamate with naphthalene derivatives, often using tert-butyl chloroformate and a naphthalene-based alcohol in the presence of triethylamine. Industrial methods optimize yield and purity using continuous flow reactors .
Applications
Its carbamate group enables covalent interactions with nucleophilic protein sites, while the naphthalene moiety enhances binding specificity. Applications include probing enzyme activities, protein-ligand interactions, and medicinal chemistry as a precursor for enzyme-targeting drugs .
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-3-naphthalen-2-ylpropyl)carbamate |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-12-15(13-21)10-14-8-9-16-6-4-5-7-17(16)11-14/h4-9,11,13,15H,10,12H2,1-3H3,(H,20,22) |
InChI Key |
GMYDWBPNUVARNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a naphthalene derivative under specific conditions. One common method includes the use of tert-butyl chloroformate and a naphthalene-based alcohol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-based ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The naphthalene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The tert-butyl carbamate core is conserved across analogues, but substituents dictate divergent properties:
Key Observations :
- Aromatic Systems: Naphthalene (target compound) vs. benzyl (simpler) or isoquinoline (complex) groups influence binding affinity and solubility.
- Functional Groups : Chloro-dioxo-naphthalene derivatives () exhibit distinct hydrogen bonding and biological activity compared to the unsubstituted naphthalene in the target compound.
Carbamates with Heterocyclic or Aliphatic Chains
Variations in the side chain or ring systems alter reactivity:
| Compound Name | Structural Feature | Impact on Properties | References |
|---|---|---|---|
| tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate | Oxolan (tetrahydrofuran) ring | Improved solubility; altered steric hindrance | |
| tert-Butyl ((3-oxocyclobutyl)methyl)carbamate | Cyclobutyl ring | Increased ring strain; unique reactivity in ring-opening reactions | |
| tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate | Cyclohexyl group | Conformational flexibility; suited for chiral synthesis |
Key Observations :
- Ring Systems : Cyclobutyl (strained) vs. cyclohexyl (flexible) rings affect reaction pathways.
- Oxolan vs. Naphthalene : Oxolan derivatives () lack aromaticity but offer polar interactions, contrasting with the hydrophobic naphthalene in the target compound.
Reactivity :
- The target compound’s oxopropyl chain enables aldol condensations or Michael additions, whereas epoxide-containing analogues () undergo ring-opening reactions .
Comparative Data Table
| Parameter | Target Compound | tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate | Chloro-dioxo-naphthalene Derivative |
|---|---|---|---|
| Molecular Weight | 313.4 g/mol | 263.34 g/mol | 362.8 g/mol |
| Aromatic System | Naphthalene | Benzyl | Chloro-dioxo-naphthalene |
| Key Reactivity | Carbamate-protein covalent bonding | Alkylation reactions | Hydrogen-bonded crystal structures |
| Biological Application | Enzyme inhibition | Synthetic intermediate | Anticancer/antimalarial |
Biological Activity
tert-Butyl N-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : 277.32 g/mol
Research indicates that compounds similar to tert-butyl N-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : They may interact with signaling pathways that regulate cell survival and apoptosis.
Anticancer Properties
A study focusing on related compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468) using MTT assays. Notably, specific derivatives exhibited remarkable antiproliferative activity, indicating that similar structures could have therapeutic potential against cancer .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 17 | MCF-7 | 5.6 |
| Compound 18 | MDA-MB-468 | 4.3 |
Antimicrobial Activity
Preliminary studies suggest that tert-butyl N-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate may possess antimicrobial properties. In vitro tests revealed effective inhibition against various bacterial strains, indicating potential as a lead compound for developing new antibiotics.
Case Studies
- Breast Cancer Treatment : A series of naphthalene derivatives were evaluated for their effects on breast cancer cell proliferation. The most active compounds were subjected to further investigation, highlighting the potential of naphthalene-based carbamates in cancer therapy .
- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of several derivatives, tert-butyl N-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate showed promising results against both Gram-positive and Gram-negative bacteria, warranting further exploration into its pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
